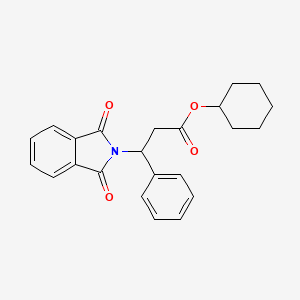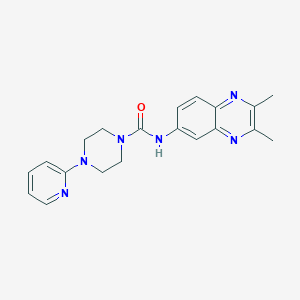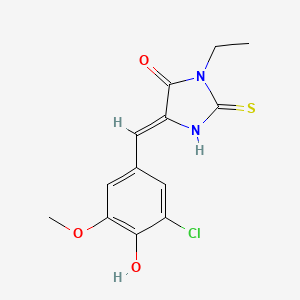![molecular formula C20H22BrNO2 B4007740 4-bromo-2-[3-oxo-1-phenyl-3-(1-piperidinyl)propyl]phenol](/img/structure/B4007740.png)
4-bromo-2-[3-oxo-1-phenyl-3-(1-piperidinyl)propyl]phenol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions and is confirmed by spectroscopic techniques such as NMR, FT-IR, mass spectrometry, and UV–visible analysis. For example, the synthesis of chalcones from substituted aldehydes and fluorinated acetophenone through base-catalyzed condensation reactions shows the complexity of synthesizing brominated phenolic compounds (Rasool et al., 2021).
Molecular Structure Analysis
DFT and TD-DFT calculations are commonly used to analyze the molecular structure and electronic properties of such compounds. For example, a study on 4-Bromo-2-(2,5-dichloro-phenylimino)-phenol (BDP) utilized these methods to analyze its optical, electronic properties, and vibrational frequencies, showing the detailed molecular structure analysis possible for brominated phenolic compounds (Soltani et al., 2018).
Chemical Reactions and Properties
The chemical reactions and properties of brominated phenolic compounds can be complex, involving interactions with DNA, urease inhibition, and antioxidant potential, as demonstrated in the synthesis and analysis of related compounds. Molecular docking and DFT studies further support these findings, illustrating the compounds' potential for drug discovery endeavors (Rasool et al., 2021).
Physical Properties Analysis
The physical properties, such as crystal structure, can be determined through X-ray diffraction, comparing experimental data with DFT calculations. This process is crucial for understanding the compound's stability and reactivity (Soltani et al., 2018).
Chemical Properties Analysis
Chemical properties, including reactivity, interaction with biological molecules, and inhibition activities, are explored through experimental and computational methods. Studies often include ADME properties, FMOs, NPA, NBOs, and NLO analysis to understand the compound's behavior in biological systems and its potential therapeutic effects (Rasool et al., 2021).
Wissenschaftliche Forschungsanwendungen
Synthesis and Copolymerization
A notable application of bromophenol derivatives involves their use in the synthesis and copolymerization processes. Specifically, halogen phenyl-substituted methyl 2-cyano-3-phenyl-2-propenoates were synthesized via piperidine catalyzed Knoevenagel condensation. This method facilitated the production of novel copolymers with styrene, showcasing the versatility of bromophenol derivatives in creating materials with high glass transition temperatures, which indicates a substantial decrease in chain mobility due to the high dipolar character of the trisubstituted ethylene monomer unit (Kim et al., 1998).
Anticancer Activities
Bromophenol derivatives exhibit significant biological activities, including potential anticancer properties. A study on a novel bromophenol derivative, BOS-102, demonstrated its efficacy against human lung cancer cells by inducing G0/G1 cell cycle arrest and apoptosis. This was achieved through the activation of caspase-3 and poly (ADP-ribose) polymerase (PARP), enhancing reactive oxygen species (ROS) generation, and deactivating the PI3K/Akt pathway (Guo et al., 2018).
Environmental Applications
In environmental science, bromophenol derivatives have been studied for their oxidation kinetics and potential for forming less toxic byproducts. One study demonstrated the oxidation of bromophenols by peroxydisulfate activated by carbon nanotube (CNT), suggesting a nonradical oxidation technology as an alternative for water treatment to selectively eliminate bromophenols while alleviating toxic byproducts (Guan et al., 2017).
Bioactivities and Enzyme Inhibition
The synthesis of phenolic bis Mannich bases revealed their cytotoxic and carbonic anhydrase enzyme inhibitory effects. These compounds, exhibiting varied inhibition potencies toward human carbonic anhydrase isoforms, suggest potential for development into anticancer drug candidates or enzyme inhibitors, underlining the diverse bioactivities of bromophenol derivatives (Yamali et al., 2016).
Eigenschaften
IUPAC Name |
3-(5-bromo-2-hydroxyphenyl)-3-phenyl-1-piperidin-1-ylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrNO2/c21-16-9-10-19(23)18(13-16)17(15-7-3-1-4-8-15)14-20(24)22-11-5-2-6-12-22/h1,3-4,7-10,13,17,23H,2,5-6,11-12,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDZACYACAMOFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CC(C2=CC=CC=C2)C3=C(C=CC(=C3)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-2-methoxy-N-[(3-methyl-1H-indol-2-yl)methyl]ethanamine](/img/structure/B4007660.png)
![N-(2,4-dichlorophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide](/img/structure/B4007663.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl 4-methylbenzoate](/img/structure/B4007665.png)
![1-{[1-(3-chlorobenzoyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B4007669.png)
![N-{2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]ethyl}-N'-(3,4-dimethylphenyl)ethanediamide](/img/structure/B4007674.png)
![3-(2-chlorophenyl)-2-(3,4-dichlorophenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B4007681.png)

![5-[4-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-1-piperazinyl]-5-oxopentanoic acid](/img/structure/B4007691.png)
![8-{[2-(benzylamino)pyrimidin-5-yl]methyl}-2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B4007706.png)

![N-cyclohexyl-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-3-phenylpropanamide](/img/structure/B4007722.png)
![N-(2,4-dichlorophenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetamide](/img/structure/B4007732.png)
![4-({2-chloro-4-[(1-ethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B4007743.png)
